molecular formula C8H15NO3 B3040032 Methyl (2R)-2-acetamido-3-methylbutanoate CAS No. 1492-12-2

Methyl (2R)-2-acetamido-3-methylbutanoate

Cat. No. B3040032
CAS RN: 1492-12-2
M. Wt: 173.21 g/mol
InChI Key: KCHNPFJMSOGXIT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-acetamido-3-methylbutanoate, also known as N-acetylleucine methyl ester, is a chemical compound that belongs to the class of esters. It has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research.

Mechanism of Action

The mechanism of action of methyl (2R)-2-acetamido-3-methylbutanoate is not fully understood. However, it has been suggested that it may act by increasing the levels of glutathione, a potent antioxidant, in the brain. Glutathione plays a critical role in protecting the brain from oxidative stress and neurotoxicity.
Biochemical and Physiological Effects:
Methyl (2R)-2-acetamido-3-methylbutanoate has been shown to have several biochemical and physiological effects. It can improve cognitive function, enhance memory retention, and reduce oxidative stress. Additionally, it has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the brain.

Advantages and Limitations for Lab Experiments

Methyl (2R)-2-acetamido-3-methylbutanoate has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. Additionally, it has low toxicity and can be used in a wide range of concentrations. However, it has some limitations, including its limited solubility in water and its potential to undergo hydrolysis under certain conditions.

Future Directions

There are several future directions for the study of methyl (2R)-2-acetamido-3-methylbutanoate. These include investigating its potential use in the treatment of neurodegenerative disorders, exploring its mechanism of action, optimizing its synthesis method, and developing new derivatives with improved properties. Additionally, further studies are needed to determine its long-term safety and efficacy.
In conclusion, methyl (2R)-2-acetamido-3-methylbutanoate is a promising compound with potential applications in drug development and biochemical research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Scientific Research Applications

Methyl (2R)-2-acetamido-3-methylbutanoate has been extensively studied for its potential applications in drug development and biochemical research. It has been shown to have neuroprotective effects and can improve cognitive function. Additionally, it has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

methyl (2R)-2-acetamido-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHNPFJMSOGXIT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2R)-2-acetamido-3-methylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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